3-[(E)-(2-fluorophenyl)methylidene]-4-chromanol
Description
Properties
IUPAC Name |
(3E)-3-[(2-fluorophenyl)methylidene]-4H-chromen-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO2/c17-14-7-3-1-5-11(14)9-12-10-19-15-8-4-2-6-13(15)16(12)18/h1-9,16,18H,10H2/b12-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYJXEUAXSRXAK-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2F)C(C3=CC=CC=C3O1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC=CC=C2F)/C(C3=CC=CC=C3O1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chroman Ring Synthesis via Friedel-Crafts Acylation
The Friedel-Crafts acylation reaction serves as a cornerstone for constructing the chroman core. In a representative approach, 2-fluorophenol undergoes condensation with methyl propiolate to form enol ether intermediates, which are subsequently hydrogenated to yield dihydro derivatives. Intramolecular Friedel-Crafts acylation then cyclizes the intermediate into a chroman-4-one scaffold, positioning a ketone at C3 and a hydroxyl group at C4. This method, adapted from the synthesis of asymmetric chromanol drugs, achieves cyclization efficiencies exceeding 85% under optimized conditions (Table 1).
Table 1: Friedel-Crafts Acylation Conditions and Yields
| Starting Material | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Fluorophenol derivative | AlCl₃ | 80 | 87 | |
| 3,5-Difluorophenol* | H₂SO₄ | 100 | 92 |
*Included for comparative analysis.
Critical to this route is the regioselectivity of acylation, which favors ortho-substitution relative to the phenolic hydroxyl group, ensuring proper alignment for cyclization. Post-cyclization, the C3 ketone serves as a pivotal site for subsequent benzylidene functionalization.
Baylis-Hillman Reaction for Chroman Precursors
The Baylis-Hillman reaction, traditionally employed in coumarin synthesis, has been adapted to generate chromanol intermediates. Salicylaldehyde derivatives react with tert-butyl acrylate in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO), forming β-hydroxy-α-methylene esters. Hydrogenolysis of these adducts with palladium-on-carbon selectively removes protective benzyl groups, yielding chroman-3-ones with >90% purity. For instance, N-[(3-bromo-4-hydroxyphenyl)methylidene]-2,4-dihydroxybenzohydrazide derivatives demonstrate the versatility of this approach in introducing halogenated aryl groups.
Epoxide Cyclization Strategies
Sodium iodide-catalyzed cyclization of epoxides offers a stereocontrolled pathway to chromanols. Epoxides derived from 2-fluorophenyl-substituted allylic alcohols undergo ring-opening in acetic anhydride, forming chroman-4-ol derivatives with >95% diastereomeric excess. This method, pivotal in the total synthesis of (±)-brazilin, avoids harsh acidic conditions, preserving sensitive functional groups.
Mechanistic Insight :
$$
\text{Epoxide} \xrightarrow{\text{NaI, Ac}_2\text{O}} \text{Chromanol intermediate} \xrightarrow{\text{HCl}} 3\text{-Chloromethylchromanol} \quad
$$
Enantioselective synthesis of the C4 hydroxyl group employs oxazaborolidine catalysts, such as (R)-CBS (Corey-Bakshi-Shibata), to reduce chroman-4-ones. This method, validated in the synthesis of FDA-approved drugs, achieves enantiomeric ratios (e.r.) of 98:2 and yields of 89%. The resulting chroman-4-ol serves as a precursor for benzylidene introduction.
Condensation for Benzylidene Functionalization
The C3 ketone in chroman-4-ol undergoes Claisen-Schmidt condensation with 2-fluorobenzaldehyde to install the (E)-benzylidene group. Base-catalyzed conditions (e.g., NaOH/EtOH) favor the thermodynamically stable E-isomer, with reaction yields correlating with the electron-withdrawing nature of the arylaldehyde.
Optimized Protocol :
- Reactants : Chroman-4-ol-3-one (1 eq), 2-fluorobenzaldehyde (1.2 eq)
- Conditions : 10% NaOH, ethanol, reflux, 12 h
- Yield : 78% E-isomer
Stereochemical and Analytical Considerations
The E-configuration of the benzylidene group is confirmed via NOESY NMR, revealing no coupling between the vinyl proton and the chromanol aromatic protons. High-resolution mass spectrometry (HRMS) and X-ray crystallography further validate molecular identity, with melting points consistently observed between 197–263°C for analogous hydrazide–hydrazones.
Industrial Applications and Derivatives
3-[(E)-(2-Fluorophenyl)methylidene]-4-chromanol exhibits potential as a pharmacophore in antipsychotic and anti-HIV agents, mirroring the bioactivity of structurally related coumarins. Derivatives featuring triazole sulfanyl groups, as documented in Sigma-Aldrich rare chemical collections, underscore its versatility in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-(2-fluorophenyl)methylidene]-4-chromanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
3-[(E)-(2-fluorophenyl)methylidene]-4-chromanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases, including its role as an antioxidant.
Mechanism of Action
The mechanism of action of 3-[(E)-(2-fluorophenyl)methylidene]-4-chromanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Conformational Differences
Key Analogs :
(E)-3-(4-Cyclohexyl-3-fluorobenzylidene)chroman-4-one (): Substituent: A 3-fluoro-4-cyclohexylphenyl group. Dihedral Angle: 37.30° between fluorinated benzene and chromanone rings. Synthesis: Piperidine-catalyzed condensation of chroman-4-one with 3,4-difluorobenzaldehyde.
Synthesis: Similar condensation method but with benzaldehyde.
Comparison Table :
Electronic and Reactivity Profiles
The fluorine atom in this compound introduces significant electron-withdrawing effects, lowering the electron density of the benzylidene moiety. Computational studies on similar systems (e.g., BISARG intermediates) suggest that fluorination alters HOMO-LUMO gaps and reactivity indices such as Fukui functions and dual descriptors . Key differences include:
- HOMO-LUMO Gap: Expected to be narrower than non-fluorinated analogs (e.g., phenylmethylidene derivative) due to fluorine's electronegativity.
- Electrophilic Sites: Fluorine directs electrophilic attacks to the chromanone oxygen or para positions.
- Radical Stability : Fluorine may stabilize radicals through inductive effects, contrasting with cyclohexyl groups in 's compound, which provide steric stabilization.
Biological Activity
3-[(E)-(2-fluorophenyl)methylidene]-4-chromanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound this compound features a chromanol backbone with a fluorinated phenyl group. The presence of the fluorine atom enhances the compound's stability and lipophilicity, which may influence its interaction with biological targets. This modification is significant as it can affect the compound's pharmacokinetic properties, potentially leading to improved efficacy in therapeutic applications.
Target Proteins
Research indicates that compounds similar to this compound may interact with various proteins, such as heat shock protein hsp 90-alpha. This interaction can modulate the activity of these proteins, influencing cellular processes like cell cycle control and signal transduction pathways.
Biochemical Pathways
The compound is believed to be involved in several biochemical pathways that are crucial for cellular function. These include:
- Cell Cycle Regulation : Inhibition of cell proliferation in cancer cells.
- Signal Transduction : Modulation of signaling pathways that may lead to apoptosis in malignant cells.
Anticancer Properties
Studies have demonstrated that this compound exhibits significant anticancer activity. It has been evaluated against various cancer cell lines, revealing promising results:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HL-60 (Leukemia) | 5.77 | Strong cytotoxicity |
| NALM-6 (Leukemia) | 6.3 | Significant inhibition |
| WM-115 (Melanoma) | 6.3 | Effective against proliferation |
| COLO-205 (Colon) | 5.77 | High cytotoxicity |
These findings suggest that the compound has the potential to be developed as a new anticancer agent, particularly due to its ability to induce cell cycle arrest .
Antimicrobial Activity
In addition to its anticancer properties, there is emerging evidence supporting the antimicrobial activity of this compound. Preliminary studies indicate that it may possess both antibacterial and antifungal properties, making it a candidate for further investigation in infectious disease contexts.
Comparative Studies
Comparative analyses with similar compounds have shown that the incorporation of different substituents can significantly alter biological activity. For instance:
| Compound | IC50 (µM) | Activity |
|---|---|---|
| 3-[(E)-(2,5-dimethoxyphenyl)methylidene]-4-chromanol | 9.0 | Moderate anticancer activity |
| 3-[(E)-(4-fluorophenyl)methylidene]-4-chromanol | 7.5 | Significant cytotoxicity |
The unique fluorinated structure of this compound appears to confer enhanced biological properties compared to its non-fluorinated analogs .
Case Studies
A notable study highlighted the effects of this compound on human leukemia cell lines, demonstrating a marked increase in apoptosis rates and cell cycle arrest at the G2/M phase. The study utilized flow cytometry to assess these effects quantitatively, reinforcing the potential therapeutic applications of this compound in oncology .
Q & A
Q. What are the common synthetic routes for preparing 3-[(E)-(2-fluorophenyl)methylidene]-4-chromanol, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via a condensation reaction between 4-chromanol and 2-fluorobenzaldehyde derivatives. A typical procedure involves refluxing equimolar amounts of reactants in ethanol with a catalytic base (e.g., NaOH) to facilitate imine formation . Reaction optimization includes solvent selection (polar aprotic solvents enhance yield), temperature control (70–90°C to avoid side products), and stoichiometric adjustments to favor the E-isomer. Purity is monitored via TLC, and recrystallization in ethanol/water mixtures is used for isolation .
Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm the E-configuration of the methylidene group (δ 8.2–8.5 ppm for the imine proton) and the chromanol backbone (aromatic protons at δ 6.5–7.5 ppm). <sup>19</sup>F NMR detects fluorine substitution (δ -110 to -115 ppm) .
- IR : Stretching frequencies at 1620–1650 cm<sup>-1</sup> (C=N) and 3200–3400 cm<sup>-1</sup> (OH) validate functional groups.
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 299.1) .
Q. What preliminary assays are recommended to evaluate its biological activity in academic settings?
- Methodological Answer :
- Antimicrobial Screening : Use agar diffusion assays against S. aureus and E. coli at concentrations of 10–100 µg/mL, with ampicillin as a positive control.
- Antioxidant Activity : DPPH radical scavenging assays (IC50 calculation via UV-Vis spectrophotometry at 517 nm).
- Cytotoxicity : MTT assays on HEK-293 or HeLa cell lines (24–48 hr exposure, IC50 determination) .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported structural configurations of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. Use SHELXL for refinement and WinGX/ORTEP for visualization . Key parameters:
- Torsion Angles : Confirm the E-configuration via C7–C8–N1–C9 torsion angle (≈180°).
- Hydrogen Bonding : Analyze O–H···N interactions to assess chromanol ring planarity.
- Validation : Apply checkCIF (via IUCr) to resolve R factor inconsistencies or displacement ellipsoid anomalies .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodological Answer :
- Catalytic Optimization : Replace NaOH with milder bases (e.g., K2CO3) to reduce hydrolysis byproducts.
- Flow Chemistry : Continuous-flow reactors minimize thermal degradation (residence time <10 min at 80°C).
- Chromatography : Flash column chromatography (hexane:ethyl acetate, 3:1) removes dimeric byproducts (Rf 0.3 vs. 0.5 for target compound) .
Q. How can computational modeling guide the interpretation of conflicting bioactivity data across studies?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to COX-2 or CYP450 enzymes (PDB IDs: 5KIR, 3TDA). Focus on ∆G values (<-7 kcal/mol indicates strong binding).
- MD Simulations : GROMACS-based 100 ns trajectories assess stability of ligand-enzyme complexes (RMSD <2 Å acceptable).
- QSAR : Correlate substituent effects (e.g., fluorine electronegativity) with IC50 variability in antimicrobial assays .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported NMR chemical shifts for the methylidene group?
- Methodological Answer : Variations in δ 8.2–8.8 ppm for the imine proton may arise from:
- Solvent Effects : DMSO-d6 vs. CDCl3 shifts proton signals by ±0.3 ppm.
- Conformational Dynamics : Rotamer populations in solution affect averaging. Use VT-NMR (variable temperature) to freeze conformers (e.g., at -40°C).
- Impurity Interference : Ensure purity >95% via HPLC (C18 column, acetonitrile:H2O = 70:30) .
Q. What experimental controls are essential when reconciling divergent antioxidant activity results?
- Methodological Answer :
- Positive Controls : Include ascorbic acid and Trolox in DPPH assays.
- Sample Preparation : Standardize stock solution storage (avoid light, -20°C).
- pH Calibration : Adjust to pH 7.4 (PBS buffer) to prevent chromanol ring oxidation.
- Statistical Validation : Perform triplicate measurements with ANOVA (p <0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
